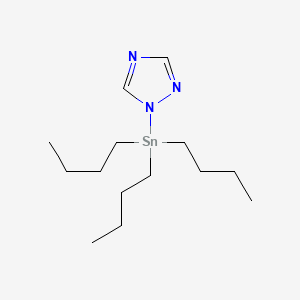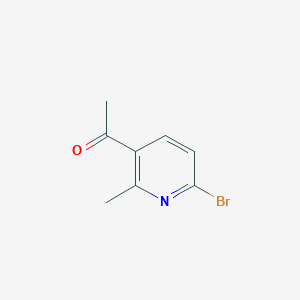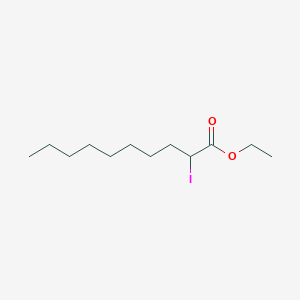
1-(Tributylstannyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tributylstannyl)-1H-1,2,4-triazole is an organotin compound that features a triazole ring substituted with a tributylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tributylstannyl group in this compound makes it a valuable reagent in various chemical reactions, including cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tributylstannyl)-1H-1,2,4-triazole typically involves the reaction of a triazole derivative with a tributylstannyl reagent. One common method is the Stille coupling reaction, where a triazole halide reacts with tributyltin hydride in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as argon or nitrogen, and a solvent like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale Stille coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tributylstannyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The triazole ring can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.
Substitution: Nucleophiles such as halides or organometallic reagents in the presence of a catalyst.
Major Products:
Oxidation: Tin oxides and modified triazole derivatives.
Reduction: Reduced triazole compounds.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(Tributylstannyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used in Stille and Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biocide due to the toxic nature of organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Tributylstannyl)-1H-1,2,4-triazole involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Tributyltin Hydride: Another organotin compound used in radical reactions and reductions.
Tributyltin Oxide: Known for its use as a biocide in marine paints.
Tributyltin Chloride: Used in the synthesis of other organotin compounds.
Uniqueness: 1-(Tributylstannyl)-1H-1,2,4-triazole is unique due to its combination of a triazole ring and a tributylstannyl group, making it particularly useful in cross-coupling reactions. Its stability and reactivity provide advantages over other organotin compounds in specific synthetic applications.
Conclusion
This compound is a versatile organotin compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique chemical properties and reactivity make it a valuable reagent in various chemical reactions, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
37006-52-3 |
|---|---|
Fórmula molecular |
C14H29N3Sn |
Peso molecular |
358.11 g/mol |
Nombre IUPAC |
tributyl(1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C4H9.C2H2N3.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1-2H;/q;;;-1;+1 |
Clave InChI |
DGYNCAVWPOMYSI-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)N1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)

![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)
![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)



![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)

